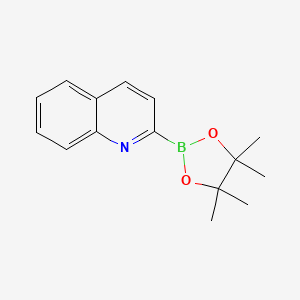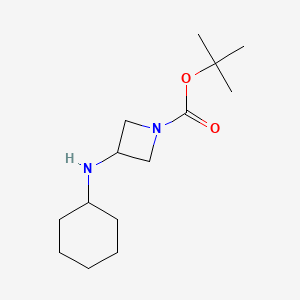![molecular formula C15H13NOS B11859699 N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide CAS No. 62615-36-5](/img/structure/B11859699.png)
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide is a heterocyclic compound that features a thiophene ring fused with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share similar structural features and applications.
Naphthalene Derivatives: Compounds such as naphthalene-1,2-dione and its analogs are structurally related and exhibit similar chemical behavior.
Uniqueness
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals with enhanced performance and specificity .
Propiedades
Número CAS |
62615-36-5 |
|---|---|
Fórmula molecular |
C15H13NOS |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
N-(3-methylbenzo[g][1]benzothiol-2-yl)acetamide |
InChI |
InChI=1S/C15H13NOS/c1-9-12-8-7-11-5-3-4-6-13(11)14(12)18-15(9)16-10(2)17/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
CJHAUWAXLWFETM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C=CC3=CC=CC=C32)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)

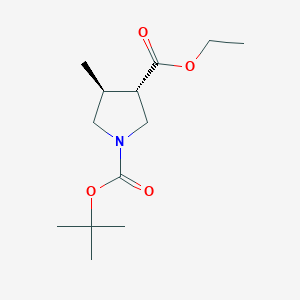
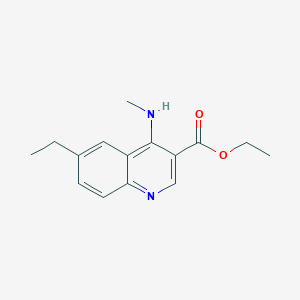
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
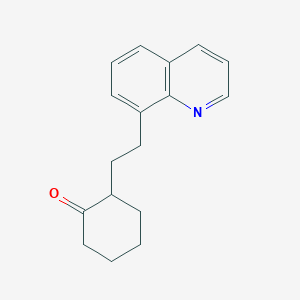
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
